5′-Guanidinonaltrindole (GNTI) is a structurally optimized indolomorphinan derivative that exhibits superior pharmacological properties compared to prototypical κ-opioid receptor (KOR) antagonists like norbinaltorphimine (norBNI). Binding and functional studies on cloned human opioid receptors expressed in Chinese hamster ovarian (CHO) cells demonstrate that GNTI possesses >500-fold selectivity for KOR over μ-opioid (MOR) and δ-opioid (DOR) receptors, surpassing norBNI by an order of magnitude [1] [2]. In smooth muscle bioassays, GNTI displays a 5-fold higher antagonist potency (Ke = 0.04 nM) than norBNI, with pA2 values (10.4 ± 0.10) confirming its enhanced efficacy [1].
GNTI’s in vivo profile is characterized by a slow onset but prolonged duration of action. Unlike norBNI, which shows peak effects within 24 hours, GNTI’s maximal KOR antagonism manifests over days, making it valuable for studies requiring sustained receptor blockade [2] [4]. This extended activity is attributed to its unique interaction with intracellular kinases; studies indicate that GNTI activates c-Jun N-terminal kinase (JNK), stabilizing antagonist-bound KOR conformations and prolonging functional effects [4].
Table 1: Comparative Antagonist Potency of GNTI vs. norBNI
Parameter | GNTI | norBNI |
---|---|---|
Ke (KOR, nM) | 0.04 | 0.20 |
Selectivity Ratio (KOR:MOR) | >500 | ~50 |
Functional pA2 | 10.4 ± 0.10 | 9.5 ± 0.15 |
Onset/Duration | Slow/Prolonged | Moderate/Long |
GNTI’s selectivity profile is rigorously established through radioligand binding and functional antagonism assays:
Molecular dynamics simulations reveal that GNTI’s selectivity arises from specific interactions with KOR’s extracellular loops and transmembrane helices. The guanidinium group forms a salt bridge with E297 in TM6, a residue critical for KOR selectivity [9]. Mutagenesis studies confirm that substituting E297 abolishes GNTI binding, while MOR/DOR chimeras show no high-affinity interaction [9].
Beyond opioid receptors, GNTI exhibits activity at the α1A-adrenergic receptor (α1A-AR). It acts as a positive allosteric modulator (PAM) with an EC50 of 41 nM, enhancing receptor signaling in the absence of direct agonism [2] [6]. This off-target activity may underlie transient physiological effects observed in vivo, such as cardiovascular changes, independent of KOR antagonism [2].
Structural analyses suggest GNTI binds to an allosteric site near TM1 and TM7 of α1A-AR, stabilizing an active conformation via hydrogen bonding with V691.42 [9]. This interaction does not compete with orthosteric α1A-AR antagonists, confirming its allosteric mechanism [6] [9].
Table 2: Allosteric Effects of GNTI on α1A-Adrenergic Receptors
Parameter | Value |
---|---|
EC50 | 41 nM |
Modulator Type | Positive Allosteric |
Key Residue Interaction | V691.42 |
Functional Consequence | Enhanced agonist-induced signaling |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3